2-chloro-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
2-chloro-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a complex organic compound that features a unique combination of a thienopyridine core and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of chlorinating agents, such as thionyl chloride, and cyclization catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-chloro-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Shares a similar cyclohexene moiety but differs in the functional groups attached to the ring.
Cyclohex-3-ene-1-carboxamide derivatives: These compounds have similar structural features but differ in their functional groups and overall reactivity.
Uniqueness
2-chloro-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its combination of a thienopyridine core and a cyclohexene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-cyclohex-3-en-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c15-13-8-11-9-16(7-6-12(11)18-13)14(17)10-4-2-1-3-5-10/h1-2,8,10H,3-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVJDHULBOLWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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